![molecular formula C17H13NO2S B2483227 N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide CAS No. 886629-21-6](/img/structure/B2483227.png)
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide, or N-acetyl-1-BzT, is a chemical compound that has recently been studied for its potential applications in scientific research. It is a type of carboxamide that is derived from benzothiophene and acetylphenyl. N-acetyl-1-BzT has been found to have a wide range of biochemical and physiological effects and has the potential to be used in a variety of applications.
Scientific Research Applications
- Synthesis and Evaluation : Researchers have synthesized several sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), and evaluated their antibacterial activities .
- Enzymatic Reduction : N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide has been used as a substrate for biocatalytic reduction. Whole cells of Lactobacillus reuteri DSM 20016 achieved a 90% yield in reducing this compound to the corresponding secondary alcohol with high enantioselectivity .
Antibacterial Activity
Biocatalysis
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the design and development of similar compounds, such as antibody-drug conjugates (adcs), require the synergistic combination of the monoclonal antibody, the linker, and the payload . This suggests that the pharmacokinetic properties of N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might be influenced by similar factors.
Result of Action
For instance, reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might have similar effects.
Action Environment
It’s known that similar compounds, such as adcs, offer some interesting physicochemical properties due to conjugation itself and to the often hydrophobic payloads . This suggests that environmental factors might similarly influence the action of N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide.
properties
IUPAC Name |
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKFWLNSIACHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide |
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